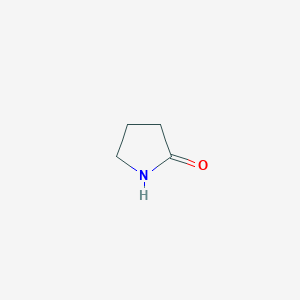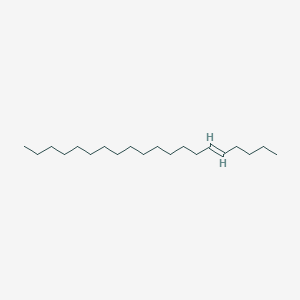
(E)-icos-5-ène
Vue d'ensemble
Description
(E)-icos-5-ene is an organic compound with the molecular formula C20H40. It is a long-chain hydrocarbon with a double bond between the fifth and sixth carbon atoms from one end, making it an alkene. This compound is also known as (5E)-5-Icosene and has a molecular weight of 280.5316 g/mol .
Applications De Recherche Scientifique
(E)-icos-5-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organic compounds and polymers.
Biology: The compound is studied for its role in pheromonal communication in insects, particularly honey bees.
Medicine: Research is ongoing to explore its potential antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a component in lubricants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-icos-5-ene can be achieved through various methods, including the reduction of corresponding alkynes or the dehydrohalogenation of alkyl halides. One common method involves the hydrogenation of 1-eicosyne using a palladium catalyst under mild conditions .
Industrial Production Methods: Industrial production of (E)-icos-5-ene typically involves the catalytic hydrogenation of 1-eicosyne. This process is carried out in large reactors where the alkyne is exposed to hydrogen gas in the presence of a palladium catalyst. The reaction is conducted at elevated temperatures and pressures to ensure complete conversion .
Analyse Des Réactions Chimiques
Types of Reactions: (E)-icos-5-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form eicosanoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be hydrogenated to form eicosane.
Substitution: Halogenation reactions can occur, where halogens like chlorine or bromine add across the double bond.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (Cl2, Br2) in the presence of light or a catalyst.
Major Products Formed:
Oxidation: Eicosanoic acid.
Reduction: Eicosane.
Substitution: 5-Chloro-eicosane or 5-Bromo-eicosane.
Mécanisme D'action
The mechanism of action of (E)-icos-5-ene in biological systems involves its interaction with specific receptors or enzymes. In honey bees, it acts as a pheromonal component, influencing behavior by binding to olfactory receptors. The exact molecular targets and pathways are still under investigation, but it is known to play a role in eliciting stinging behavior in worker bees.
Comparaison Avec Des Composés Similaires
- 3-Eicosene, (E)-
- Eicosane
- 9-Octadecenamide
- Undecanoic acid
Comparison: (E)-icos-5-ene is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. Compared to eicosane, which is fully saturated, (E)-icos-5-ene has a higher reactivity due to the presence of the double bond. Its role as a pheromonal component also sets it apart from other long-chain hydrocarbons .
Propriétés
IUPAC Name |
(E)-icos-5-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H40/c1-3-5-7-9-11-13-15-17-19-20-18-16-14-12-10-8-6-4-2/h9,11H,3-8,10,12-20H2,1-2H3/b11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJSGJWTKHSNMK-PKNBQFBNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCC=CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC/C=C/CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H40 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30880872 | |
| Record name | 5-eicosene, (e)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74685-30-6 | |
| Record name | 5-eicosene, (e)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30880872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


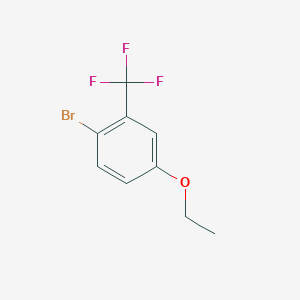

![2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]ethyl 2-amino-3-methylbutanoate](/img/structure/B116369.png)
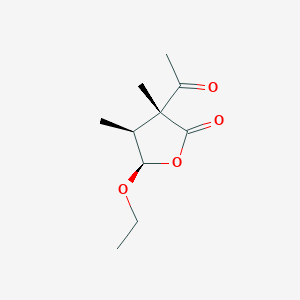
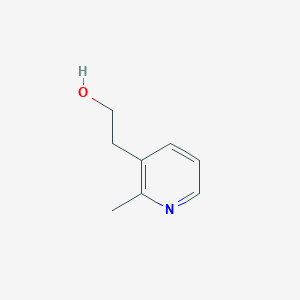

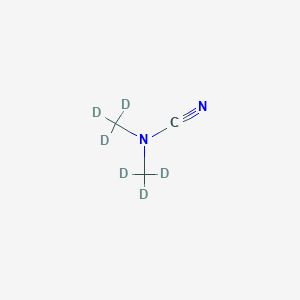
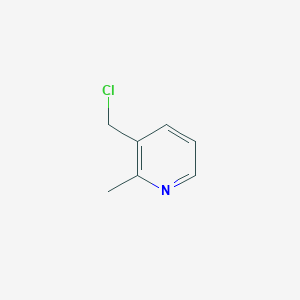
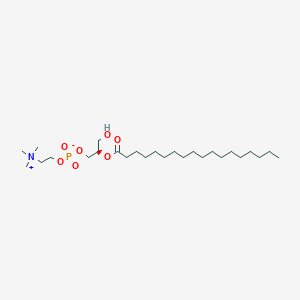
![1-Isopropyl-5,6-dihydro-4H-thieno[3,4-c]pyrrole](/img/structure/B116384.png)

